![molecular formula C4H7N B1506513 (R)-1-Methyl-prop-2-ynylamine CAS No. 54139-78-5](/img/structure/B1506513.png)
(R)-1-Methyl-prop-2-ynylamine
Overview
Description
(R)-1-Methyl-prop-2-ynylamine, also known as R-MPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceuticals and other industries. This compound is a chiral amine, meaning it has a carbon atom with four different groups attached to it, making it optically active. In
Mechanism of Action
The mechanism of action of (R)-1-Methyl-prop-2-ynylamine is not well understood. However, it is thought to work by inhibiting the growth of bacteria through interference with their metabolic pathways. This compound has also been found to have activity against certain cancer cell lines, although the mechanism of action in this case is also not fully understood.
Biochemical and Physiological Effects
(R)-1-Methyl-prop-2-ynylamine has been found to have low toxicity and is well tolerated in animal studies. It has been shown to have a low potential for toxicity in vitro and in vivo. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using (R)-1-Methyl-prop-2-ynylamine in lab experiments is its high enantiomeric purity, which allows for more accurate and precise experimentation. Additionally, its low toxicity and well-tolerated nature make it a safe compound to work with. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to design experiments that fully explore its potential applications.
Future Directions
There are many potential future directions for research on (R)-1-Methyl-prop-2-ynylamine. One area of interest is its potential use as a building block for the synthesis of other pharmaceutical compounds. Additionally, more research is needed to fully understand its mechanism of action and potential applications in the treatment of bacterial infections and cancer. Further studies could also investigate the potential for (R)-1-Methyl-prop-2-ynylamine to be used in other industries, such as agriculture or materials science.
In conclusion, (R)-1-Methyl-prop-2-ynylamine is a promising compound with potential applications in the pharmaceutical industry and other fields. Its high enantiomeric purity, low toxicity, and well-tolerated nature make it a safe and reliable compound for lab experiments. However, further research is needed to fully understand its mechanism of action and explore its potential applications.
Scientific Research Applications
(R)-1-Methyl-prop-2-ynylamine has been studied for its potential applications in the pharmaceutical industry. It has been found to have antimicrobial properties and has been investigated for its potential use in the treatment of bacterial infections. Additionally, (R)-1-Methyl-prop-2-ynylamine has been found to have potential as a building block for the synthesis of other pharmaceutical compounds.
properties
IUPAC Name |
(2R)-but-3-yn-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-3-4(2)5/h1,4H,5H2,2H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRMYOZQUCUWFT-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C#C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728994 | |
Record name | (2R)-But-3-yn-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Methyl-prop-2-ynylamine | |
CAS RN |
54139-78-5 | |
Record name | (2R)-But-3-yn-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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